Chemical structure and molecular weight of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Chemical structure and molecular weight of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
Technical Whitepaper: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine
CAS Registry Number: 917806-24-7 Molecular Formula: C₇H₅ClF₃N Molecular Weight: 195.57 g/mol [1][2]
Executive Summary
2-Chloro-3-methyl-4-(trifluoromethyl)pyridine is a highly specialized heterocyclic building block used primarily in the synthesis of next-generation agrochemicals and pharmaceutical agents.[3] Its structural uniqueness lies in the contiguous substitution pattern (2,3,4-positioning), which combines the steric bulk of a methyl group with the strong electron-withdrawing nature of the trifluoromethyl moiety. This specific arrangement modulates the reactivity of the 2-chloro position, making it a tunable electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SₙAr), essential for constructing complex bioactive scaffolds.
Part 1: Structural Identity & Physicochemical Profile
The molecule features a pyridine core substituted at three consecutive positions.[2][4][5] The electronic interplay between the substituents defines its chemical behavior.
| Property | Data |
| CAS Number | 917806-24-7 |
| IUPAC Name | 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine |
| SMILES | Cc1c(C(F)(F)F)ccnc1Cl |
| InChI Key | (Computed) InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3 |
| Molecular Weight | 195.57 g/mol |
| Exact Mass | 195.006 g/mol |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Predicted LogP | ~2.8 - 3.2 (High Lipophilicity due to -CF₃ and -Cl) |
Structural Analysis:
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C2-Chlorine: The primary site of reactivity. Activated by the ring nitrogen and the electron-withdrawing -CF₃ group at C4 (para-like relationship to C2 is not present here, but inductive effects persist).
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C3-Methyl: Provides steric hindrance, preventing unwanted nucleophilic attack at C3 and influencing the conformation of biaryl systems formed via coupling at C2.
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C4-Trifluoromethyl: A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, increasing the electrophilicity at C2 and C6.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine typically follows a "Ring Construction followed by Functionalization" strategy, as direct trifluoromethylation of 2-chloro-3-methylpyridine is non-selective.
Retrosynthetic Analysis
The most robust route involves constructing the pyridine ring from acyclic precursors to establish the 3-methyl-4-trifluoromethyl pattern, followed by chlorination.
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Precursor Assembly: Condensation of a trifluoromethyl-beta-diketone or equivalent (e.g., 4,4,4-trifluoro-3-oxobutanoate derivative) with a source of ammonia and a 3-carbon unit.
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Cyclization: Formation of 2-hydroxy-3-methyl-4-(trifluoromethyl)pyridine (the pyridone tautomer).
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Chlorination: Deoxychlorination of the hydroxyl group using phosphorus oxychloride (POCl₃).
Experimental Protocol: Deoxychlorination (General Procedure)
Note: This protocol describes the conversion of the pyridone intermediate to the final chloro-product, a standard industry transformation.
Reagents:
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2-Hydroxy-3-methyl-4-(trifluoromethyl)pyridine (1.0 equiv)
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Phosphorus Oxychloride (POCl₃) (1.5 - 3.0 equiv)
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Catalytic DMF (N,N-Dimethylformamide) (0.1 equiv)
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Solvent: Toluene or neat (if POCl₃ is in excess)
Step-by-Step Methodology:
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Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge the 2-hydroxy precursor.
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Addition: Add POCl₃ slowly at room temperature. Add catalytic DMF (Vilsmeier-Haack type activation).
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Reaction: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting pyridone.
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Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Exothermic reaction!
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Workup: Neutralize the aqueous layer with NaHCO₃ or NaOH (keep T < 20°C). Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
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Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).
Part 3: Reactivity & Functionalization Map
The compound serves as a "linchpin" intermediate. The reactivity is dominated by the C-Cl bond, but the C-H bonds at C6 also offer opportunities for late-stage functionalization.
Reactivity Logic:
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SₙAr (Nucleophilic Aromatic Substitution): The C2-Cl bond is labile toward strong nucleophiles (alkoxides, amines, thiols) due to the electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group.
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Transition Metal Coupling: Excellent substrate for Pd-catalyzed Suzuki-Miyaura coupling to form biaryl cores. The C3-methyl group may require specialized ligands (e.g., SPhos, XPhos) to overcome steric hindrance during the oxidative addition or transmetallation steps.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic workflow from acyclic precursors to the target chloride, and subsequent divergence into medicinal chemistry scaffolds.
Part 4: Applications in Drug Discovery
Bioisosterism & Pharmacophore Design:
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Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the C4 position. The C3-methyl group can block nitro-reduction or other metabolic attacks at the adjacent positions.
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Lipophilicity Modulation: The combination of -Cl and -CF₃ significantly increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.
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Conformational Control: In biaryl systems (e.g., 2-phenyl-3-methyl-4-CF3-pyridine), the C3-methyl group forces the two rings to twist out of planarity (atropisomerism potential), which can improve selectivity for enzyme binding pockets.
Target Classes:
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Kinase Inhibitors: Used as a core scaffold where the pyridine nitrogen interacts with the hinge region of the kinase ATP-binding site.
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Agrochemicals: Key intermediate for herbicides and insecticides requiring high environmental stability and lipophilicity.
References
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Chemical Identity & CAS: 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine (CAS 917806-24-7).[1][2][4][5] CymitQuimica / Fluorochem Catalog. Link
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General Synthesis of Halopyridines: Process for the preparation of substituted halopyridines. Patent DE102005030402B4. Google Patents. Link
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Structural Isomer Data (Comparative): 2-Chloro-4-(trifluoromethyl)pyridine. PubChem Compound Summary. Link
Sources
- 1. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine [aromalake.com]
- 2. 2-Chloro-3-methyl-4-(trifluoromethyl)pyridine [aromalake.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 67118-31-4,2-(2-oxopyrrolidin-1-yl)butanoic acid_CoreSyn [coresyn.com]
- 5. 67118-31-4,2-(2-oxopyrrolidin-1-yl)butanoic acid_CoreSyn [coresyn.com]
